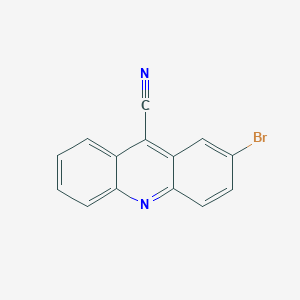

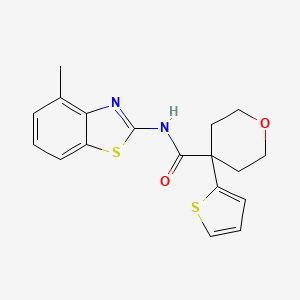

![molecular formula C7H11ClN2O2 B2709439 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride CAS No. 1955553-79-3](/img/structure/B2709439.png)

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

Synthetic Methodologies and Intermediate Compounds

- The compound and its related derivatives have been explored for their potential as intermediates in the synthesis of various biologically active molecules. For instance, research shows the utility of similar structures in generating new substituted 1H-tetrazoles or 1,2,3-triazoles, highlighting their significance in pharmacological screening and further chemical modifications (Medaer, Aken, & Hoornaert, 1996). Additionally, the synthesis and reactions of tetrahydro-4H-oxazolo[4,5-c]azepin-4-ones provide insights into the creation of S-alkyl azepines, showcasing the compound's versatility as a precursor for further chemical transformations (Koh, Bang, & Kim, 2001).

Pharmacological Applications

- Certain derivatives exhibit promising pharmacological activities, such as anticonvulsant properties. For example, novel derivatives like 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were synthesized and found to possess significant anticonvulsant activity, as evidenced by their performance in maximal electroshock (MES) tests and protective indices (Piao et al., 2012). This showcases the potential for compounds within this chemical family to serve as leads for the development of new anticonvulsant medications.

Novel Synthesis Approaches

- The compound's framework has also been a focal point for developing novel synthesis approaches. One-pot synthesis methods have been formulated for creating substituted derivatives, highlighting efficient routes to generate these complex structures while maintaining high yields. Such methodologies underscore the compound's role in facilitating streamlined synthetic processes that are beneficial for pharmaceutical development and other chemical research areas (Zhang et al., 2020).

Agricultural Applications

- Investigations into the herbicidal activities of related compounds, like 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, reveal their potential utility in agricultural settings. These compounds were screened for effectiveness against certain plant species, indicating a novel application area outside traditional pharmaceuticals (Wang et al., 2006).

properties

IUPAC Name |

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-7-5-1-3-8-4-2-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWNFZFAUYVEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C(=O)NO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B2709356.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol](/img/structure/B2709357.png)

![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2709371.png)

![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)

![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)